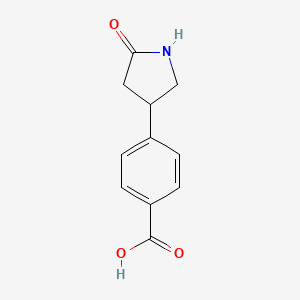
4-(5-Oxopyrrolidin-3-yl)benzoesäure
Übersicht
Beschreibung
4-(5-Oxopyrrolidin-3-yl)benzoic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidinone ring fused to a benzoic acid moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(5-oxopyrrolidin-3-yl)benzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacological agent is also being explored.
Medicine: The compound's potential medicinal applications include its use as a drug precursor or active pharmaceutical ingredient. Research is ongoing to determine its efficacy and safety in various therapeutic areas.
Industry: In industry, 4-(5-oxopyrrolidin-3-yl)benzoic acid may be used in the production of specialty chemicals, polymers, and other materials. Its versatility makes it a valuable component in various industrial processes.
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often involved in interactions with biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets.
Mode of Action
The mode of action of a compound describes how it interacts with its biological target to exert its effectsCompounds with a pyrrolidine ring often interact with their targets through a variety of non-covalent interactions, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound, it’s challenging to summarize the biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to be involved in a variety of biological processes .
Result of Action
The pyrrolidine ring is a common feature in many biologically active compounds, suggesting that this compound could have potential biological activity .
Biochemische Analyse
Biochemical Properties
4-(5-Oxopyrrolidin-3-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The compound’s interactions with biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target proteins.
Cellular Effects
4-(5-Oxopyrrolidin-3-yl)benzoic acid affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 4-(5-Oxopyrrolidin-3-yl)benzoic acid involves its binding interactions with biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding is often mediated by hydrogen bonds and hydrophobic interactions. Additionally, 4-(5-Oxopyrrolidin-3-yl)benzoic acid can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are essential for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Oxopyrrolidin-3-yl)benzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-(5-Oxopyrrolidin-3-yl)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
4-(5-Oxopyrrolidin-3-yl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can be metabolized through amino acid conjugation, forming acyl-CoA thioesters that are further conjugated with glycine . These metabolic pathways are essential for the compound’s biotransformation and elimination from the body.
Transport and Distribution
The transport and distribution of 4-(5-Oxopyrrolidin-3-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and therapeutic potential.
Subcellular Localization
4-(5-Oxopyrrolidin-3-yl)benzoic acid exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-oxopyrrolidin-3-yl)benzoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 4-aminobenzoic acid derivatives with suitable reagents to form the pyrrolidinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(5-Oxopyrrolidin-3-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Vergleich Mit ähnlichen Verbindungen
4-(5-oxopyrazolidin-3-yl)phenylboronic acid: This compound shares a similar pyrrolidinone ring structure but has a different substituent on the benzene ring.
Methyl 4-(5-oxopyrrolidin-3-yl)benzoate: This is an ester derivative of the compound, differing only in the presence of a methyl group.
Uniqueness: 4-(5-Oxopyrrolidin-3-yl)benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes
Eigenschaften
IUPAC Name |
4-(5-oxopyrrolidin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-5-9(6-12-10)7-1-3-8(4-2-7)11(14)15/h1-4,9H,5-6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKBOJQVTJQVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1489175.png)
![potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide](/img/structure/B1489181.png)






![3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1489191.png)


